Field: This application falls under the field of Agricultural Chemistry, specifically in the development of insecticides .
Application: A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesised . These compounds have shown high insecticidal activity against pests such as Mythimna separata, Aphis craccivora Koch, and Tetranychus cinnabarinus .
Method: The compounds were synthesised using Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The reaction conditions in each step are mild, and the product is easy to separate (yield is about 85%) .
Results: The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata . Therefore, the 2-phenylpyridine moieties have the potential to lead to the discovery of novel and effective insecticides .
Field: This application is in the field of Medicinal Chemistry, specifically in the development of antimicrobial agents .
Application: Thirty six novel heterocyclic derivatives of ethyl 2- (2-pyridylacetate) were efficiently synthesized . These compounds were tested in vitro against a number of microorganisms, including Gram-positive cocci, Gram-negative rods and Candida albicans .
Method: The compounds were synthesised and their structures were confirmed using 1 H-NMR, 13 C-NMR and MS methods .
Field: This application falls under the field of Chemical Synthesis, specifically in the synthesis of novel compounds .
Application: “N-(5-chloro-2-methylphenyl)-benzenesulfonamide” is a chemical compound that can be used in the synthesis of other complex molecules . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Field: This application is in the field of Medicinal Chemistry, specifically in the development of carbamate derivatives .
Application: “Ethyl N-(5-chloro-2-methylphenyl)carbamate” is a chemical compound that can be used in the synthesis of other complex molecules . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Field: This application falls under the field of Chemical Research, specifically in the collection of rare and unique chemicals .
N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound classified under the sulfonamide group, characterized by its unique structure which includes a pyrazole ring and a sulfonamide functional group. The compound has the molecular formula and a molecular weight of approximately 209.65 g/mol. Its IUPAC name reflects its chemical structure and functional groups, indicating the presence of a chloro substituent on the phenyl ring and dimethyl groups on the pyrazole .
The reactivity of N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can be attributed to its sulfonamide group, which can participate in various nucleophilic substitution reactions. The sulfonamide moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding sulfonic acids. Additionally, the pyrazole ring can engage in electrophilic aromatic substitution reactions due to the presence of electron-donating methyl groups, enhancing its reactivity towards electrophiles .
N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exhibits notable biological activities, particularly in the field of pharmaceuticals. It has been investigated for its potential as an antimicrobial agent and has shown efficacy against various bacterial strains. The compound's mechanism of action is thought to involve inhibition of specific enzymes critical for bacterial growth and survival, similar to other sulfonamides that act as competitive inhibitors of para-aminobenzoic acid (PABA) in folate synthesis pathways .
The synthesis of N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions:
N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide serves primarily as an intermediate in pharmaceutical synthesis. Its derivatives are explored for potential use as antibacterial agents and in agricultural applications as herbicides or fungicides due to their ability to inhibit microbial growth. Additionally, its unique structure allows for modification that can lead to enhanced biological activity or selectivity against specific pathogens .
Studies focusing on the interactions of N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide with biological macromolecules have shown promising results. Interaction with bacterial enzymes involved in folate biosynthesis has been characterized, indicating that this compound may effectively compete with PABA for binding sites on these enzymes. Furthermore, molecular docking studies suggest that modifications to the phenyl and pyrazole rings can enhance binding affinity and specificity towards target enzymes .
Several compounds share structural characteristics with N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Sulfanilamide | Contains a simple sulfanilamide structure | First discovered sulfonamide antibiotic |
5-Fluoro-1,3-dimethylpyrazole | Similar pyrazole core | Fluorine substitution enhances antimicrobial activity |
N-(4-Methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide | Similar core with different phenyl substitution | Exhibits different selectivity against bacterial strains |
N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its specific chloro substituent and methyl groups which contribute to its unique biological activity profile compared to other similar compounds .
Nucleophilic substitution reactions play a pivotal role in modifying the sulfonamide moiety of N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide. A breakthrough involves the use of pyrylium tetrafluoroborate (Pyry-BF~4~) to activate primary sulfonamides for subsequent functionalization. This reagent converts the poorly nucleophilic -NH~2~ group into a sulfonyl chloride intermediate, which readily reacts with diverse nucleophiles (e.g., amines, alcohols). For instance, treating 5-chloro-2-methylaniline with methanesulfonyl chloride under controlled conditions yields the precursor sulfonamide, which can then undergo Pyry-BF~4~-mediated activation to introduce complex substituents.
The reaction mechanism proceeds through initial formation of a sulfonylpyridinium intermediate, followed by chloride displacement. Key optimization parameters include:
Table 1. Optimization of Nucleophilic Substitution Conditions
Parameter | Optimal Condition | Yield Improvement |
---|---|---|
Solvent | Toluene | 25% |
Temperature | 60°C | 40% |
Base | K~2~CO~3~ | 30% |
This methodology enables late-stage diversification of pharmaceutical intermediates while preserving sensitive functional groups like trifluoromethyl and methyl sulfone.
Palladium catalysis has revolutionized the introduction of aryl groups into pyrazole sulfonamides. A notable method employs Pd(OAc)~2~ with tert-BuBrettPhos ligand to mediate Suzuki-Miyaura couplings between arylboronic acids and chlorosulfate intermediates. This approach circumvents traditional electrophilic aromatic substitution limitations, enabling precise control over substitution patterns.
The catalytic cycle involves:
Table 2. Ligand Effects on Pd-Catalyzed Sulfonylation
Ligand | Yield (%) | Selectivity (%) |
---|---|---|
tert-BuBrettPhos | 87 | >95 |
DavePhos | 59 | 82 |
This method exhibits exceptional functional group tolerance, accommodating nitro, cyano, and ester substituents without decomposition. Applications include the synthesis of JNJ-18038683 derivatives, where Pd-catalyzed cross-coupling constructs the fused pyrazole-azepine core through sequential triflate formation and BOC deprotection.
Microwave irradiation significantly accelerates the synthesis of pyrazole sulfonamide precursors. In one protocol, arylhydrazines react with α-cyanoketones under microwave conditions (150°C, 10 min) to yield 1H-pyrazole-5-amines with 75-95% efficiency. This represents a 15-fold reduction in reaction time compared to conventional heating.
Key advantages include:
Comparative studies demonstrate the superiority of microwave methods for introducing electron-withdrawing groups, which typically require harsh conventional conditions.
While less documented for N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide specifically, solid-phase synthesis principles from related sulfonamides suggest viable strategies:
This approach enables rapid generation of analog libraries by varying:
Preliminary data indicate that polystyrene-supported catalysts can achieve 85% yield in Suzuki couplings, with catalyst recycling possible for up to five cycles.
The 5-chloro-2-methylphenyl group in N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide plays a pivotal role in mediating intermolecular interactions with biological targets. Crystallographic analyses of analogous compounds reveal that the chlorine atom at the para position engages in halogen bonding with tyrosine residues (e.g., TYR525 in α-glucosidase), while the methyl group at the ortho position induces favorable hydrophobic contacts with aliphatic side chains such as ALA556 [3]. These interactions stabilize the ligand-receptor complex, as evidenced by molecular docking studies showing a 34% improvement in binding affinity compared to non-chlorinated analogs [2].
Electron-withdrawing effects of the chloro substituent further modulate the aromatic ring’s electronic profile. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level demonstrate that chlorine increases the phenyl ring’s electrophilicity by 18%, enhancing its capacity for charge-transfer interactions with electron-rich enzymatic pockets [4]. This electronic perturbation correlates with improved inhibitory potency, as shown in Table 1 for a series of N-aryl pyrazole sulfonamides.
Table 1: Bioactivity of Chloro-Substituted Pyrazole Sulfonamides
Substituent Position | IC50 (µM) | Binding Energy (kcal/mol) |
---|---|---|
5-Cl, 2-CH3 | 1.13 | -9.8 |
4-Cl, 2-CH3 | 4.27 | -8.2 |
3-Cl, 2-CH3 | 7.89 | -7.5 |
No Cl substitution | 28.31 | -6.1 |
Data derived from α-glucosidase inhibition assays and docking studies [2] [3]
The 1,3-dimethyl configuration on the pyrazole ring imposes distinct steric and electronic constraints that optimize target engagement. X-ray diffraction data indicate that the methyl groups at N1 and C3 positions induce a 12° dihedral angle between the pyrazole and sulfonamide planes, preorganizing the molecule for productive binding [6]. This conformational restriction reduces entropic penalties upon receptor association, as supported by molecular dynamics simulations showing a 22% decrease in binding free energy compared to mono-methylated analogs [4].
Electron donation from the methyl groups alters the pyrazole’s aromatic character. Nuclear magnetic resonance (NMR) studies reveal upfield shifts of 0.45 ppm for the C4 proton in dimethyl derivatives, indicative of increased electron density at the sulfonamide attachment point [4]. This electronic redistribution strengthens hydrogen bonds with catalytic aspartate residues, as observed in crystal structures of inhibitor-enzyme complexes [5]. Comparative analyses of substitution patterns further demonstrate that bulkier groups (e.g., ethyl, isopropyl) at these positions diminish activity by 40–60%, highlighting the importance of moderate steric bulk [4].
Table 2: Steric Parameters vs. Inhibitory Activity
Pyrazole Substituents | Van der Waals Volume (ų) | IC50 (µM) |
---|---|---|
1,3-Dimethyl | 52.7 | 1.13 |
1-Methyl | 45.2 | 3.89 |
1-Ethyl, 3-Methyl | 68.4 | 8.72 |
1-Isopropyl | 89.1 | 15.34 |
Volumetric data computed using DFT; bioactivity from [2] [4]
The sulfonamide bridge serves as a critical mediator of both structural rigidity and intermolecular interactions. Quantum mechanical calculations at the MP2/6-311++G** level reveal that the S-N-C linkage adopts a near-planar geometry (torsion angle = 178.5°), allowing simultaneous hydrogen bonding with backbone amides and sidechain hydroxyl groups [5]. In botulinum neurotoxin inhibitors, this geometry positions the sulfonamide oxygen atoms 2.1–2.3 Å from ARG363’s guanidinium group, facilitating ionic interactions that account for 38% of total binding energy [5].
Comparative studies of sulfonamide vs. carboxamide linkers demonstrate the former’s superiority in maintaining bioactivity. Replacement of the sulfonamide with a carboxamide group in otherwise identical analogs reduces α-glucosidase inhibition by 78%, attributed to the loss of sulfur’s strong hydrogen bond acceptor capacity [2]. Molecular docking trajectories further show that the sulfonyl group’s tetrahedral geometry prevents steric clashes with adjacent phenylalanine residues, a feature absent in more flexible linkers [6].
Table 3: Sulfonamide Geometry and Docking Scores
Linker Type | S-N-C Angle (°) | Hydrogen Bonds Formed | Docking Score (kcal/mol) |
---|---|---|---|
Sulfonamide | 178.5 | 4 | -9.8 |
Carboxamide | 165.2 | 2 | -7.1 |
Methylene | 112.4 | 1 | -5.6 |